molecular formula C9H7NO4 B14839110 6-Acetyl-4-formylpyridine-2-carboxylic acid

6-Acetyl-4-formylpyridine-2-carboxylic acid

Cat. No.: B14839110
M. Wt: 193.16 g/mol
InChI Key: GVTFSAVNJTZLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It features functional groups such as an acetyl group, a formyl group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-formylpyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Acetyl-4-carboxypyridine-2-carboxylic acid.

    Reduction: 6-Acetyl-4-hydroxymethylpyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetyl-4-formylpyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-formylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple biochemical reactions, potentially affecting enzyme activity, gene expression, and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-formylpyridine-2-carboxylic acid is unique due to the presence of both acetyl and formyl groups along with the carboxylic acid group

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

6-acetyl-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5(12)7-2-6(4-11)3-8(10-7)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

GVTFSAVNJTZLDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.